N-(4-chlorophenyl)-2-((4-(2-(isobutylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Description

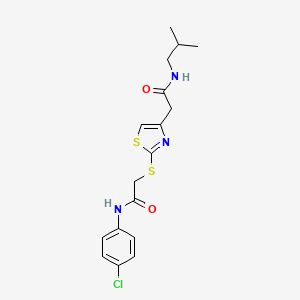

The compound N-(4-chlorophenyl)-2-((4-(2-(isobutylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide features a thiazole ring core linked via a thioether (-S-) group to an acetamide moiety. The acetamide is further substituted with an isobutylamino group (-NH-C(CH3)2), while the thiazole ring is attached to a 4-chlorophenyl group. This structure combines elements common in bioactive molecules: the thiazole ring (known for antimicrobial and antitumor properties) , the chlorophenyl group (enhancing lipophilicity and target binding) , and the thioacetamide linkage (imparting metabolic stability) .

Properties

IUPAC Name |

2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methylpropyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O2S2/c1-11(2)8-19-15(22)7-14-9-24-17(21-14)25-10-16(23)20-13-5-3-12(18)4-6-13/h3-6,9,11H,7-8,10H2,1-2H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXSCLWGWFAGAHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Similarities and Differences

The target compound shares core features with several analogs (Table 1):

Key Observations :

- The target compound’s thioether linkage distinguishes it from analogs with thiazolidinone (e.g., compound 13) or sulfamoyl (e.g., 9a) backbones .

Key Observations :

Physicochemical Properties

Melting points (m.p.) and spectral data highlight stability and intermolecular interactions:

*Predicted based on analogs.

Key Observations :

- The chlorophenyl group elevates m.p. in analogs (e.g., 159–160°C for compound 13 vs. 135–137°C for non-chlorinated 9a) due to enhanced π-π stacking .

- Isobutylamino substitution may reduce crystallinity compared to bulkier groups (e.g., piperazine in compound 4) .

Q & A

Q. What are the key structural features of N-(4-chlorophenyl)-2-((4-(2-(isobutylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, and how do they influence its biological activity?

The compound features a thiazole ring substituted with a 2-(isobutylamino)-2-oxoethyl group and a thioether-linked acetamide moiety attached to a 4-chlorophenyl group. The thiazole core and chlorophenyl group are critical for π-π stacking and hydrophobic interactions with biological targets, while the isobutylamino side chain enhances solubility and target specificity . These structural elements are associated with antimicrobial and anticancer activities in analogs .

Q. What synthetic routes are commonly used to prepare this compound?

Synthesis typically involves:

- Step 1: Formation of the thiazole ring via cyclization of thiourea derivatives with α-halo ketones.

- Step 2: Introduction of the 2-(isobutylamino)-2-oxoethyl group via nucleophilic substitution or amidation.

- Step 3: Thioether linkage between the thiazole and acetamide groups using coupling agents like EDCI/HOBt under inert conditions . Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are used, with yields optimized via continuous flow reactors .

Q. How is the compound characterized post-synthesis?

Characterization employs:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.

- Mass spectrometry (HRMS) for molecular weight validation.

- HPLC for assessing purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo studies for this compound be resolved?

Discrepancies may arise from metabolic instability or poor pharmacokinetics. To address this:

Q. What strategies optimize reaction yields in multi-step syntheses of this compound?

Key optimizations include:

Q. How does the thiazole-thioacetamide framework interact with biological targets like kinases or antimicrobial enzymes?

The thiazole ring acts as a hydrogen-bond acceptor, while the chlorophenyl group engages in hydrophobic interactions with enzyme pockets. For example:

Q. What analytical methods are recommended for detecting degradation products during stability studies?

Use:

- LC-MS/MS to identify hydrolytic or oxidative byproducts (e.g., cleavage of the thioether bond).

- X-ray crystallography to assess structural integrity under stress conditions (e.g., high humidity) .

Methodological Considerations

Q. How should researchers design dose-response experiments for this compound in anticancer assays?

- Use IC₅₀ determination across 5–7 concentrations (e.g., 0.1–100 µM) in cancer cell lines (e.g., MCF-7, HepG2).

- Include controls for apoptosis (staurosporine) and necrosis (Triton X-100).

- Validate results with flow cytometry (Annexin V/PI staining) .

Q. What computational tools predict the ADMET properties of this compound?

- SwissADME for solubility, permeability, and CYP450 interactions.

- PROTOX-II for toxicity profiling (e.g., hepatotoxicity risk due to the chlorophenyl group) .

Data Contradiction Analysis

Q. How to interpret variability in antimicrobial activity across structurally similar analogs?

Differences may stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.